Cas no 1805669-10-6 (3-Chloro-4-methyl-2-nitropyridine)
3-Chloro-4-methyl-2-nitropyridine Chemical and Physical Properties
Names and Identifiers
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- 3-Chloro-4-methyl-2-nitropyridine
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- Inchi: 1S/C6H5ClN2O2/c1-4-2-3-8-6(5(4)7)9(10)11/h2-3H,1H3
- InChI Key: YQBCXRGGIPVIBT-UHFFFAOYSA-N
- SMILES: ClC1C([N+](=O)[O-])=NC=CC=1C
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 159
- XLogP3: 2
- Topological Polar Surface Area: 58.7
3-Chloro-4-methyl-2-nitropyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029010087-250mg |
3-Chloro-4-methyl-2-nitropyridine |
1805669-10-6 | 95% | 250mg |
$1,029.00 | 2022-04-01 | |
| Alichem | A029010087-1g |
3-Chloro-4-methyl-2-nitropyridine |
1805669-10-6 | 95% | 1g |
$2,808.15 | 2022-04-01 |
3-Chloro-4-methyl-2-nitropyridine Related Literature
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
Additional information on 3-Chloro-4-methyl-2-nitropyridine
Comprehensive Overview of 3-Chloro-4-methyl-2-nitropyridine (CAS No. 1805669-10-6): Structural Properties, Synthesis, and Emerging Applications
3-Chloro-4-methyl-2-nitropyridine, identified by the chemical identifier CAS No. 1805669-10-6, represents a structurally distinct pyridine derivative characterized by the strategic substitution of chlorine, methyl, and nitro functional groups. This compound belongs to the broader class of heterocyclic aromatic compounds, which have garnered significant attention in modern chemical research due to their diverse reactivity profiles and potential for pharmaceutical and industrial applications. The molecular structure of 3-Chloro-4-methyl-2-nitropyridine features a six-membered pyridine ring with electron-withdrawing nitro groups at the C2 position and an electron-donating methyl group at C4, while the C3 position is substituted with a chlorine atom. This unique combination of substituents imparts distinct electronic and steric properties that influence its chemical behavior in various reaction contexts.
The synthesis of CAS No. 1805669-10-6 has been explored through multiple methodologies in recent literature, with particular emphasis on regioselective nitration strategies. A notable approach involves the selective nitration of 3-chloro-4-methylpyridine under controlled conditions using nitrating agents such as concentrated sulfuric acid/perchloric acid mixtures or metal-catalyzed systems. Recent advancements in green chemistry have also prompted investigations into solvent-free or microwave-assisted protocols to enhance reaction efficiency while minimizing environmental impact. These synthetic routes highlight the importance of precise functional group positioning in achieving high yields and purity for downstream applications.
Structural characterization of 3-Chloro-4-methyl-2-nitropyridine has been extensively documented through spectroscopic techniques including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. The NMR spectrum exhibits distinct proton signals corresponding to the aromatic protons adjacent to both electron-withdrawing (nitro) and electron-donating (methyl) substituents, providing valuable insights into electronic effects within the pyridine ring system. Mass spectrometric analysis confirms the molecular ion peak at m/z 187.97 [M+H]+, consistent with its calculated molecular formula C6H5ClN2O2. These analytical data collectively validate the structural integrity and purity of this compound.
The electronic properties of CAS No. 1805669-10-6 are particularly noteworthy due to its dual nature as both an electrophilic and nucleophilic species depending on reaction conditions. The nitro group at C2 position acts as a strong deactivating meta-director in electrophilic aromatic substitution reactions, while the methyl group at C4 introduces mild activating effects through hyperconjugation and inductive interactions. This delicate balance between activating and deactivating substituents makes this compound an attractive intermediate for constructing complex heterocyclic frameworks via cascade or domino reactions.
In recent years, 3-Chloro-4-methyl-2-nitropyridine has emerged as a key building block in pharmaceutical research programs targeting novel therapeutic agents. Its structural features enable participation in various bioconjugation strategies for drug delivery systems development. For instance, studies published in 2023 demonstrate its utility as a precursor for synthesizing pyridazine-based antiviral compounds through reductive amination pathways followed by ring closure reactions under phase-transfer catalysis conditions. Additionally, preliminary investigations suggest potential applications in agrochemical development where its electron-deficient character could be exploited for designing herbicides with improved selectivity profiles.
The photophysical properties of this compound have also attracted attention from materials science researchers exploring new classes of luminescent materials. Time-resolved fluorescence spectroscopy reveals that CAS No. 1805669-10-6 exhibits characteristic emission maxima around 458 nm when dissolved in polar solvents such as acetonitrile or dimethyl sulfoxide (DMSO). These optical properties stem from intramolecular charge transfer processes facilitated by the juxtaposition of electron-rich methyl groups and electron-poor nitro functionalities within the rigid pyridine scaffold.
Safety data for handling CAS No. 1805669-10-6 follows standard protocols applicable to nitrogen-containing heterocycles with halogen substitutions. While no specific toxicological studies have been reported for this exact compound, general guidelines recommend using appropriate personal protective equipment during synthesis or manipulation operations involving organic nitrates due to their potential reactivity under certain conditions.
Ongoing research continues to explore new applications for this versatile molecule across multiple disciplines including medicinal chemistry where it serves as a privileged scaffold for high-throughput screening campaigns targeting G protein-coupled receptors (GPCRs) or enzyme inhibitors development projects focusing on kinases involved in cancer progression pathways.
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